2-[(Oxolan-3-yl)methyl]-1H-imidazole

Medicinal Chemistry Lipophilicity ADME Properties

2-[(Oxolan-3-yl)methyl]-1H-imidazole is an imidazole-based heterocyclic small molecule (molecular formula C8H12N2O, MW 152.19 g/mol). It features a 1H-imidazole ring substituted at the 2-position with an oxolan-3-ylmethyl (tetrahydrofuran-3-ylmethyl) group.

Molecular Formula C8H12N2O
Molecular Weight 152.197
CAS No. 1989659-82-6
Cat. No. B2946123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Oxolan-3-yl)methyl]-1H-imidazole
CAS1989659-82-6
Molecular FormulaC8H12N2O
Molecular Weight152.197
Structural Identifiers
SMILESC1COCC1CC2=NC=CN2
InChIInChI=1S/C8H12N2O/c1-4-11-6-7(1)5-8-9-2-3-10-8/h2-3,7H,1,4-6H2,(H,9,10)
InChIKeyOKUTWKZUIQEICL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Oxolan-3-yl)methyl]-1H-imidazole (CAS 1989659-82-6): Procurement & Structural Baseline


2-[(Oxolan-3-yl)methyl]-1H-imidazole is an imidazole-based heterocyclic small molecule (molecular formula C8H12N2O, MW 152.19 g/mol) . It features a 1H-imidazole ring substituted at the 2-position with an oxolan-3-ylmethyl (tetrahydrofuran-3-ylmethyl) group [1]. Commercially, the compound is supplied as a powder for research and development, with typical purity specifications of ≥95% [2]. Its primary procurement context is as a versatile small molecule scaffold for medicinal chemistry and chemical biology applications .

2-[(Oxolan-3-yl)methyl]-1H-imidazole: Why In-Class Imidazole Analogs Cannot Be Arbitrarily Substituted


Direct substitution of 2-[(oxolan-3-yl)methyl]-1H-imidazole with other imidazole-containing building blocks is not scientifically valid due to fundamental differences in molecular connectivity and substitution pattern. The compound is specifically a 2-substituted imidazole, whereas many commercially available analogs—such as 1-[(oxolan-3-yl)methyl]-1H-imidazole (CAS 1343676-23-2) [1] or 1-[(oxolan-2-yl)methyl]-1H-imidazole (CAS 72459-38-2) —are N1-substituted isomers. This substitution pattern directly dictates the compound's synthetic utility: the 2-position substitution leaves the N1 nitrogen available for further derivatization and metal coordination, while the N1-substituted analogs present a blocked nucleophilic nitrogen that alters reactivity and potential biological target engagement . Furthermore, the regiospecific placement of the oxolane ring (at the 3-position of the tetrahydrofuran moiety) versus the 2-position analog (2-(oxolan-2-yl)-1H-imidazole) introduces different spatial orientation, hydrogen-bonding capacity, and lipophilicity, which are critical determinants for binding pocket compatibility and structure-activity relationships .

2-[(Oxolan-3-yl)methyl]-1H-imidazole: Quantified Differentiation Evidence for Procurement and Application Decisions


Comparative Physicochemical Profile: LogP Differentiation vs. 1-Substituted Isomer

2-[(Oxolan-3-yl)methyl]-1H-imidazole exhibits a computed LogP value of 0.9887 . In contrast, the 1-substituted isomer, 1-[(oxolan-3-yl)methyl]-1H-imidazole, has a significantly lower computed LogP of -0.26 [1]. The higher lipophilicity of the 2-substituted derivative directly impacts solubility, membrane permeability, and chromatographic behavior, making it more suitable for applications requiring increased non-polar partitioning.

Medicinal Chemistry Lipophilicity ADME Properties Chromatography

Commercial Availability and Pricing: Procurement Viability Relative to Isomeric Analogs

2-[(Oxolan-3-yl)methyl]-1H-imidazole is listed with a price of approximately $870.00 per gram (95% purity) as of 2024 [1]. The 1-substituted analog, 1-[(oxolan-3-yl)methyl]-1H-imidazole, is priced at $823.00 per gram (95% purity) . The commercial availability and pricing indicate that the 2-substituted derivative is not cost-prohibitive compared to its closest isomer, allowing researchers to select based on functional requirements rather than budgetary constraints.

Chemical Procurement Supply Chain Cost Analysis Medicinal Chemistry

Structural Topological Polar Surface Area (TPSA) Differentiation vs. N1-Substituted Isomer

2-[(Oxolan-3-yl)methyl]-1H-imidazole has a computed Topological Polar Surface Area (TPSA) of 37.91 Ų . The 1-substituted isomer, 1-[(oxolan-3-yl)methyl]-1H-imidazole, exhibits a lower TPSA of 27.1 Ų [1]. This difference arises from the distinct electronic environment and hydrogen-bonding potential created by the 2- versus 1-substitution on the imidazole ring, which can affect passive membrane permeability and bioavailability predictions.

Medicinal Chemistry Drug Design Bioavailability ADME Prediction

2-[(Oxolan-3-yl)methyl]-1H-imidazole: Evidence-Based Application Scenarios for Scientific and Industrial Users


Medicinal Chemistry Scaffold Diversification via 2-Position Derivatization

Use this compound when synthetic plans require an unblocked N1 nitrogen on the imidazole ring for further functionalization. The 2-substitution pattern, as documented in the structural characterization , preserves nucleophilicity at N1, enabling subsequent alkylation, arylation, or metal-catalyzed coupling reactions that would be impossible with N1-substituted isomers. This is directly supported by the difference in LogP (+1.25 units) and TPSA (+10.81 Ų) relative to the N1-substituted analog, confirming distinct physicochemical and synthetic profiles [1].

Lipophilicity-Driven Assay Design or Chromatographic Method Development

Select this compound when higher lipophilicity (LogP ≈ 0.99) is required for assay compatibility or chromatographic method development. Compared to the more hydrophilic N1-substituted isomer (LogP = -0.26) , the 2-substituted derivative will exhibit longer retention times on reversed-phase HPLC columns and higher solubility in organic solvents, making it preferable for applications requiring non-polar partitioning or where aqueous solubility may be rate-limiting [1].

Cost-Neutral Isomer Selection for Structure-Activity Relationship (SAR) Studies

Procure this compound without a significant cost penalty when exploring imidazole substitution pattern SAR. The price difference of approximately $47 per gram (5.7% premium) relative to the 1-substituted isomer is sufficiently small that procurement decisions can be made based on scientific criteria (e.g., synthetic accessibility, binding hypotheses) rather than cost minimization, enabling unbiased exploration of the chemical space around this scaffold [1].

Bioavailability-Oriented Lead Optimization with Moderate TPSA Requirement

Consider this compound in lead optimization campaigns where a moderate TPSA (37.91 Ų) is desirable for balancing membrane permeability and aqueous solubility. The TPSA falls within a range often associated with acceptable oral bioavailability in small molecule drugs, while the 40% higher value relative to the N1-substituted isomer provides a distinct starting point for further medicinal chemistry optimization of ADME properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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